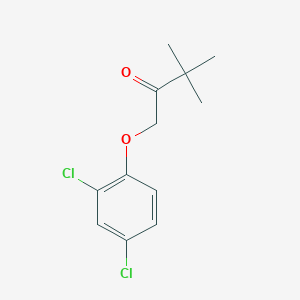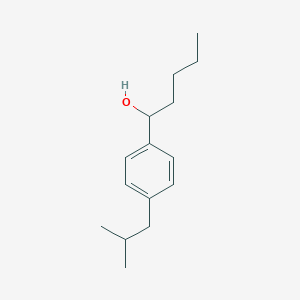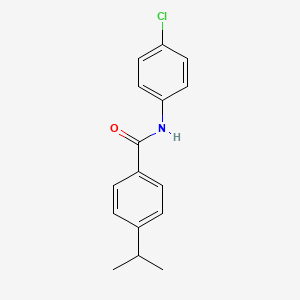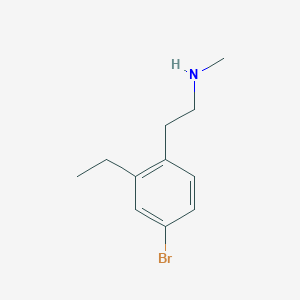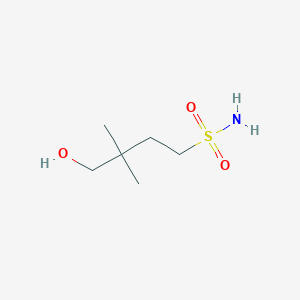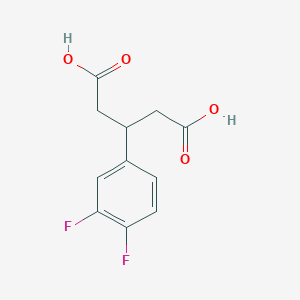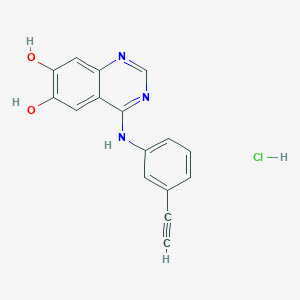
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride
描述
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is a chemical compound known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor. This compound is structurally related to erlotinib hydrochloride, which is used in the treatment of non-small cell lung cancer and pancreatic cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions often require precise control of temperature, pH, and reactant ratios to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels .
化学反应分析
Types of Reactions
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the quinazoline ring.
Reduction: This reaction can affect the ethynyl group.
Substitution: Nucleophilic substitution reactions are common, particularly involving the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and piperazine. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can lead to the formation of highly pure derivatives with altered polarity and molecular size .
科学研究应用
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
Erlotinib hydrochloride: A closely related compound with similar structural features and therapeutic applications.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the EGFR. These modifications contribute to its effectiveness as a therapeutic agent in cancer treatment .
属性
分子式 |
C16H12ClN3O2 |
|---|---|
分子量 |
313.74 g/mol |
IUPAC 名称 |
4-(3-ethynylanilino)quinazoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H11N3O2.ClH/c1-2-10-4-3-5-11(6-10)19-16-12-7-14(20)15(21)8-13(12)17-9-18-16;/h1,3-9,20-21H,(H,17,18,19);1H |
InChI 键 |
RMCPBZLFTGFFTQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)
![7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
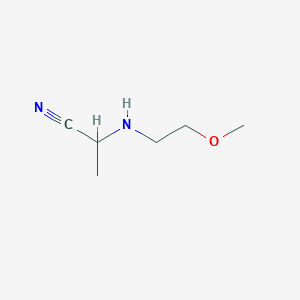
![[1-(3-Chloro-1-naphthalenyl)ethyl]amine](/img/structure/B8543609.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B8543634.png)
![4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid](/img/structure/B8543642.png)
